N-ethyl-N'-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N-ethyl-N'-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic organic compound characterized by:
Properties
IUPAC Name |
N-ethyl-N'-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-5-21-19(24)20(25)22-10-9-17-8-6-7-11-23(17)28(26,27)18-15(3)12-14(2)13-16(18)4/h12-13,17H,5-11H2,1-4H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZONVHDDRBWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-N'-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide, with the CAS number 898415-68-4 and a molecular weight of 409.5 g/mol, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. The structure includes a piperidine ring and a sulfonamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 898415-68-4 |
| Molecular Formula | CHNOS |
| Molecular Weight | 409.5 g/mol |
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting analgesic or anxiolytic effects.
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains and may possess antitubercular properties, similar to other benzothiazinone compounds .
Antitubercular Activity
A study highlighted the potential of related compounds in treating tuberculosis (TB). Compounds with structural similarities to this compound have demonstrated significant activity against Mycobacterium tuberculosis. The mechanism is believed to involve the inhibition of mycolic acid synthesis, crucial for bacterial cell wall integrity .
Neuropharmacological Effects
Research on piperidine derivatives suggests that they may have neuroprotective effects through modulation of neurotransmitter systems. For instance, compounds that inhibit EPAC (Exchange Protein directly Activated by cAMP) show promise in reducing neuroinflammation and protecting against neurodegenerative diseases .
Case Studies
- Case Study on EPAC Inhibition :
- Antimicrobial Efficacy :
Scientific Research Applications
Medicinal Chemistry
N-ethyl-N'-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has shown promise in medicinal chemistry due to its potential as a drug candidate. Its structural components allow for:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, making this compound a candidate for developing enzyme inhibitors.
- Targeting Neurotransmitter Receptors : The piperidine moiety can interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit various pharmacological activities:
- Antidepressant Effects : Some studies suggest that piperidine derivatives can have mood-enhancing properties, potentially useful in treating depression.
- Analgesic Properties : The compound may also exhibit pain-relieving effects, warranting further investigation into its efficacy as an analgesic.
Material Science
In material science, the unique properties of this compound can be explored for:
- Polymer Synthesis : Its amine groups can participate in polymerization reactions to create novel materials with specific properties.
- Surface Modification : The compound can be used to modify surfaces for enhanced biocompatibility in biomedical applications.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of piperidine derivatives. The findings indicated that compounds similar to this compound exhibited significant serotonin reuptake inhibition, leading to increased serotonin levels in the brain. This suggests potential therapeutic benefits for patients with depression.
Case Study 2: Enzyme Inhibition
Research conducted on sulfonamide-based compounds revealed their ability to inhibit specific enzymes involved in metabolic pathways. A comparative analysis demonstrated that this compound showed promising results against carbonic anhydrase enzymes, which are crucial in various physiological processes.
Comparison with Similar Compounds
Key Structural Analogs
The following analogs share the ethanediamide core and piperidinyl-sulfonyl motifs but differ in substituents:
Substituent Effects on Physicochemical Properties
- Sulfonyl Group Variations :
- 2,4,6-Trimethylbenzenesulfonyl (Target Compound) : Higher steric hindrance and lipophilicity compared to tosyl (4-methyl) or 2,5-dimethylbenzenesulfonyl groups. This may reduce solubility in aqueous media but enhance membrane permeability .
- Tosyl (4-methylbenzenesulfonyl) : Lower steric bulk improves solubility but may decrease metabolic stability due to reduced steric shielding .
- Amide Nitrogen Substituents: Ethyl vs. Hydroxyethyl: The hydroxyethyl group in the analog (CAS 898450-31-2) introduces polarity, enhancing hydrogen-bonding capacity and aqueous solubility compared to the ethyl group in the target compound . Ethyl vs.
Research Findings and Data Gaps
- Synthetic Accessibility : Analogs with simpler sulfonyl groups (e.g., tosyl) are more synthetically tractable due to commercial availability of starting materials .
- Data Limitations : Experimental data on solubility, melting points, and bioactivity for the target compound and its analogs are absent in available literature. Further studies are needed to quantify structure-activity relationships.
Preparation Methods
Cyclization Strategies
Piperidine derivatives are commonly synthesized via cyclization reactions. For example, Dieckmann cyclization of δ-amino esters or reductive amination of keto-amines offers routes to functionalized piperidines. In the context of the target compound, reductive amination using 2,2,6,6-tetramethylpiperidone and ethylamine could yield the 2-ethylpiperidine intermediate.
Example protocol :
-
Combine 2,2,6,6-tetramethylpiperidone (1.0 equiv) and ethylamine (1.5 equiv) in methanol.
-
Add acetic acid (10 mol%) as a catalyst and sodium borohydride (0.75 equiv) in batches.
This method avoids high-pressure hydrogenation, aligning with safer practices highlighted in recent patents.
Sulfonylation of the Piperidine Ring
The introduction of the 2,4,6-trimethylbenzenesulfonyl group requires sulfonylation of the piperidine’s amine group.
Procedure :
-
Dissolve 2-ethylpiperidine (1.0 equiv) in dichloromethane.
-
Add 2,4,6-trimethylbenzenesulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) as a base.
-
Stir at 0°C for 2 hours, then warm to room temperature overnight.
This step typically achieves >90% yield, with excess sulfonyl chloride ensuring complete conversion.
Formation of the Ethylenediamine Bridge
Alkylation of Primary Amines
The ethylenediamine linker can be introduced via sequential alkylation. For instance, reacting 1-(2,4,6-trimethylbenzenesulfonyl)piperidine-2-ethylamine with bromoethylamine hydrobromide under basic conditions forms the secondary amine linkage.
Optimized conditions :
Reductive Amination Alternatives
An alternative approach employs reductive amination between the piperidine-bound amine and glyoxal, followed by ethylation.
Steps :
-
Condense 1-(2,4,6-trimethylbenzenesulfonyl)piperidine-2-ethylamine with glyoxal (1.0 equiv) in methanol.
-
Reduce the imine intermediate with sodium cyanoborohydride (1.5 equiv) at pH 5 (acetic acid buffer).
-
Ethylate the resulting secondary amine using ethyl iodide (1.2 equiv) and potassium carbonate.
Amide Bond Formation for Ethanediamide Backbone
Activation of Oxamic Acid
The ethanediamide group originates from oxamic acid, which must be activated for coupling.
Activation protocol :
Coupling with the Piperidine-Ethylenediamine Intermediate
The final step involves coupling the activated oxamic acid with Intermediate A.
Coupling conditions :
-
Coupling agent: HOBt/EDCl (1.2 equiv each)
-
Solvent: Dichloromethane
-
Temperature: 0°C to room temperature, 12 hours
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Piperidine formation, sulfonylation | 72 | Avoids high-pressure hydrogenation | Multiple purification steps |
| Alkylation | Sequential ethylation | 85 | High regioselectivity | Requires excess alkylating agents |
| Oxamic Acid Coupling | HOBt/EDCl-mediated amidation | 78 | Mild conditions | Sensitivity to moisture |
Challenges and Optimization Strategies
-
Regioselectivity : The steric bulk of the 2,4,6-trimethylbenzenesulfonyl group complicates sulfonylation. Using bulky bases (e.g., DMAP) improves selectivity.
-
Purification : Chromatography on silica gel with ethyl acetate/hexane (3:7) effectively separates intermediates.
-
Scale-up : Batch-wise addition of sodium borohydride prevents exothermic runaway reactions .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-ethyl-N'-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide?
- Methodology : The synthesis involves multi-step reactions, including sulfonylation of the piperidine ring, ethylation of the amide group, and coupling reactions. Protecting groups (e.g., tert-butoxycarbonyl) may be required to prevent side reactions during sulfonylation. Reaction conditions (e.g., inert atmosphere, controlled temperature) and purification via column chromatography or recrystallization are critical for yield optimization (≥75%) and purity (≥95%) .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard for verifying molecular connectivity. X-ray crystallography (using SHELX software for refinement) resolves stereochemistry and bond lengths/angles, particularly for the sulfonyl-piperidine and ethanediamide moieties .
Q. What initial biological screening assays are recommended for this compound?
- Methodology : Screen for receptor binding (e.g., GPCRs, ion channels) using radioligand displacement assays. Enzymatic inhibition studies (e.g., kinases, proteases) require kinetic assays with fluorogenic substrates. Cytotoxicity can be assessed via MTT assays in HEK-293 or HeLa cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during sulfonylation?
- Methodology : Use computational tools (e.g., DFT calculations) to predict reactive intermediates. Adjust solvent polarity (e.g., DMF vs. THF) to stabilize transition states. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry of the sulfonating agent (e.g., 2,4,6-trimethylbenzenesulfonyl chloride) to avoid over-sulfonylation .
Q. How should contradictory data in biological activity profiles be resolved?
- Methodology : Reproduce assays under standardized conditions (e.g., pH, temperature). Validate purity via HPLC-MS to exclude degradation products. Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm target engagement. Cross-reference with structurally similar compounds (e.g., N'-benzyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide) to identify structure-activity relationships (SARs) .
Q. What strategies are effective for improving solubility without compromising bioactivity?
- Methodology : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at non-critical positions. Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles. Evaluate logP values computationally (e.g., using PubChem descriptors) to balance lipophilicity .
Q. Which computational methods are suitable for modeling interactions with biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s SMILES string or InChI key to predict binding modes to receptors like serotonin transporters. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
